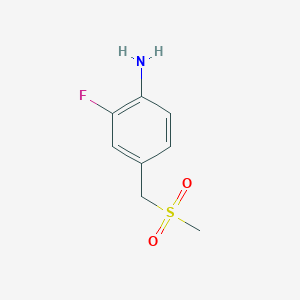

2-Fluoro-4-(methylsulfonylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

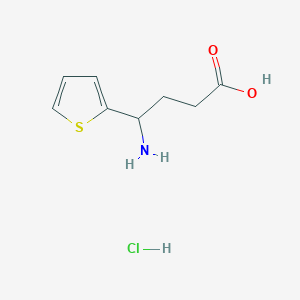

The synthesis of “2-Fluoro-4-(methylsulfonylmethyl)aniline” involves the use of 2-fluoro-4-iodoaniline (206.8g,872.3mmol) in DMSO (1.1L), copper (II) trifluoromethanesulfonate-benzene complex (30.74g,61.1mmol), sodium methanesulfonate (106.9g,1.047mol) and N,N-dimethylethylenediamine (13.2mL,122mmol). The reaction vessel is then placed in an oil bath preheated to 120 °c and stirred overnight .Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-(methylsulfonylmethyl)aniline” is C7H8FNO2S . The molar mass is 189.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(methylsulfonylmethyl)aniline” are as follows :科学的研究の応用

Palladium- and Nickel-Catalyzed Amination

This study highlights the utility of palladium and nickel catalysts in the amination of aryl fluorosulfonates, demonstrating the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in facilitating complex reactions that form new C–N bonds. Such processes are pivotal in the development of pharmaceuticals and advanced materials (Hanley et al., 2016).

Electrochemical Synthesis in Polymer Science

The electrochemical formation of self-doped sulfonated polyaniline in a solution containing anhydrous fluorosulfonic acid highlights the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in polymer science. This research provides insights into the development of conductive polymers with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Fluorination Techniques in Organic Synthesis

Research on the oxidative fluorination of N-arylsulfonamides showcases the application of 2-Fluoro-4-(methylsulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. This method is crucial for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agricultural chemistry due to their enhanced bioactivity and stability (Buckingham et al., 2015).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction represents an important application in energy storage technologies. This research underscores the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in the development of advanced materials for batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

“2-Fluoro-4-(methylsulfonylmethyl)aniline” is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

“2-Fluoro-4-(methylsulfonylmethyl)aniline” can be used as intermediates in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process . Its future directions would likely involve further exploration of these applications.

特性

IUPAC Name |

2-fluoro-4-(methylsulfonylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRKAKVSZOXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)

![Ethyl 4-[[2-[[5-(4-aminophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2891173.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+](/img/structure/B2891177.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)